N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyethyl group, and a methyl group attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexylamine as a reagent.
Attachment of the methoxyethyl group: The methoxyethyl group is added via an alkylation reaction, typically using 2-methoxyethyl chloride.
Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool for understanding the mechanisms of action of related compounds.
Chemical Biology: Researchers use the compound to study its interactions with biomolecules, such as proteins and nucleic acids, to elucidate its biological activity.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N~4~-alkyl-N~6~-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine: These compounds have different alkyl and phenyl groups, leading to variations in their biological activity and applications.
N~4~,N~6~-disubstituted pyrimidine-4,6-diamine derivatives: These compounds have different substituents on the pyrimidine core, affecting their interactions with molecular targets and their overall efficacy.
The uniqueness of N4-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N6O |
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Molecular Weight |
304.39 g/mol |
IUPAC Name |
4-N-cyclohexyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H24N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h10-11H,3-9H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
NUOOPFCERRTEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)NCCOC |
Origin of Product |
United States |
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